2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate
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Overview
Description
2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate derivatives
- 2-Oxo-2-((1-phenylethyl)amino)ethyl furan-3-carboxylate
- 2-Oxo-2-((1-phenylethyl)amino)ethyl pyrrole-3-carboxylate
Uniqueness
2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11(12-5-3-2-4-6-12)16-14(17)9-19-15(18)13-7-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIIRQDRRPYABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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